3-Bromo-5-pyrrolidinophenylboronic acid
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Overview
Description
3-Bromo-5-pyrrolidinophenylboronic acid is a boronic acid derivative with the IUPAC name 3-bromo-5-(1-pyrrolidinyl)phenylboronic acid . It has a molecular weight of 269.93 . It is used for research purposes.
Synthesis Analysis
Boronic acids, including this compound, are generally synthesized using both chemical and biological methods . The introduction of the boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13BBrNO2/c12-9-5-8(11(14)15)6-10(7-9)13-3-1-2-4-13/h5-7,14-15H,1-4H2 .Chemical Reactions Analysis
Boronic acids, such as this compound, are used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .Scientific Research Applications
1. Suzuki Cross-Coupling Reactions
3-Bromo-5-pyrrolidinophenylboronic acid plays a significant role in Suzuki cross-coupling reactions. This reaction is a powerful method for creating carbon-carbon bonds, which is fundamental in organic chemistry. The compound acts as a reactant in these processes, leading to the formation of novel derivatives with potential biological activities. For instance, Ahmad et al. (2017) demonstrated the use of arylboronic acids in synthesizing pyridine derivatives with potential as chiral dopants for liquid crystals and exhibiting significant biological activities such as anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).
2. Preparation of Arylboronic Acids
Li et al. (2002) and others have developed improved protocols for the preparation of arylboronic acids, including pyridylboronic acids, from aryl halides like 3-bromopyridine. This technique involves lithium-halogen exchange and "in situ quench." The resulting arylboronic acids are crucial intermediates in various organic syntheses and have extensive applications in pharmaceuticals and materials science (Li et al., 2002).
3. Electropolymerization Studies
Electropolymerization is another area where this compound finds application. Hao et al. (2007) reported the synthesis of pyrroles and thiophenes with electron-withdrawing groups through the coupling of pyrrole- and thiopheneboronic acids. These compounds were used in electropolymerization, leading to conducting polymers with potential applications in electronics and materials science (Hao et al., 2007).
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura coupling reactions, a type of carbon-carbon bond-forming reaction . This suggests that 3-Bromo-5-pyrrolidinophenylboronic acid may play a role in modifying biochemical pathways involving carbon-carbon bond formation.
Result of Action
Given its potential role in suzuki-miyaura coupling reactions, it may influence the formation of carbon-carbon bonds within cells . This could potentially affect a wide range of cellular processes, from energy production to the synthesis of complex biomolecules.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include pH, temperature, and the presence of other chemical species. For instance, the ability of boronic acids to form reversible covalent bonds with hydroxyl groups is pH-dependent, which could influence the compound’s activity in different cellular environments .
properties
IUPAC Name |
(3-bromo-5-pyrrolidin-1-ylphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BBrNO2/c12-9-5-8(11(14)15)6-10(7-9)13-3-1-2-4-13/h5-7,14-15H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBGWBMXFPQRRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)N2CCCC2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BBrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681726 |
Source
|
Record name | [3-Bromo-5-(pyrrolidin-1-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1256355-16-4 |
Source
|
Record name | B-[3-Bromo-5-(1-pyrrolidinyl)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-Bromo-5-(pyrrolidin-1-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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